1-(4-Chloro-2-methylphenyl)-2-thiourea

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4-chloro-2-methylphenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2S/c1-5-4-6(9)2-3-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEGMOSORJUJFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90213869 |

Source

|

| Record name | Urea, 1-(4-chloro-o-tolyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90213869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63980-71-2 |

Source

|

| Record name | Urea, 1-(4-chloro-o-tolyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-(4-chloro-o-tolyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90213869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63980-71-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(4-Chloro-2-methylphenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-2-methylphenyl)-2-thiourea is a substituted arylthiourea derivative with the chemical formula C₈H₉ClN₂S.[1] As a member of the thiourea class of compounds, it holds significant interest within the fields of medicinal chemistry and drug development. Thiourea and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[2][3] The presence of the thiourea moiety, with its unique hydrogen-bonding capabilities, serves as a critical pharmacophore.[2] The specific substitutions on the phenyl ring, in this case, a chloro and a methyl group, can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Molecular Structure and Identification

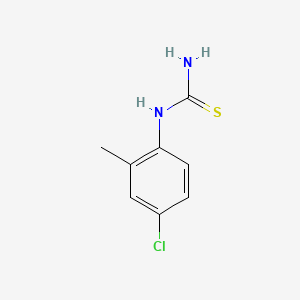

The molecular structure of this compound consists of a 4-chloro-2-methylphenyl group attached to a thiourea functional group.

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C1" -- "N1"; "N1" -- "H1"; "N1" -- "C7"; "C7" -- "S1" [style=double]; "C7" -- "N2"; "N2" -- "H2"; "N2" -- "H3"; "C4" -- "Cl"; "C2" -- "C8"; "C8" -- "H4"; "C8" -- "H5"; "C8" -- "H6"; "C3" -- "H7"; "C5" -- "H8"; "C6" -- "H9"; }

Figure 1: Chemical structure of this compound.Key Identifiers:

| Identifier | Value |

| CAS Number | 63980-71-2 |

| Molecular Formula | C₈H₉ClN₂S |

| Molecular Weight | 200.69 g/mol |

Physical Properties

A summary of the known physical properties of this compound is presented below.

| Property | Value | Source |

| Melting Point | 183-185 °C | [4][5] |

| Appearance | Off-white to light brown solid (predicted) | [6] |

| Solubility | Sparingly soluble in aqueous buffers. Soluble in organic solvents like DMSO and DMF.[7][8] |

Experimental Protocol for Melting Point Determination

The melting point of a compound is a critical indicator of its purity.

"Start" [label="Start: Sample Preparation"]; "Pack" [label="Pack capillary tube with finely ground sample"]; "Place" [label="Place in melting point apparatus"]; "Heat" [label="Heat slowly (1-2 °C/min) near expected melting point"]; "Observe" [label="Observe and record the temperature range from first liquid to complete liquefaction"]; "End" [label="End: Record Melting Range"];

"Start" -> "Pack" -> "Place" -> "Heat" -> "Observe" -> "End"; }

Figure 2: Workflow for melting point determination.Step-by-Step Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.

-

Capillary Tube Packing: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus. The sample is heated at a steady rate, and the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. This range is the melting point of the substance.

Solubility Determination

Protocol for Qualitative Solubility Testing:

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide).

-

Procedure: To approximately 1 mL of the chosen solvent in a test tube, a small, accurately weighed amount (e.g., 1-5 mg) of this compound is added.

-

Observation: The mixture is vortexed or shaken vigorously for a set period. The solubility is then visually assessed and categorized as soluble, partially soluble, or insoluble. For sparingly soluble compounds, preparing a stock solution in a solvent like DMSO is a common practice, followed by dilution in aqueous buffers.[7]

Chemical Properties and Reactivity

The chemical properties of this compound are largely dictated by the thiourea functional group and the substituted phenyl ring.

-

Thiourea Group Reactivity: The thiourea moiety can exist in tautomeric forms (thione and thiol).[2] The sulfur atom is nucleophilic, and the nitrogen atoms can act as hydrogen bond donors. Thioureas are known to form complexes with various metal ions.[11]

-

Aromatic Ring Reactivity: The chloro and methyl substituents on the phenyl ring influence the electron density of the ring and can affect its reactivity in electrophilic aromatic substitution reactions.

-

Stability: Phenylthiourea derivatives are generally stable under normal laboratory conditions. However, they may decompose upon heating to high temperatures, emitting toxic fumes of nitrogen and sulfur oxides.

Synthesis

The most common and direct method for the synthesis of N-aryl-N'-substituted thioureas is the reaction of an appropriate isothiocyanate with a primary or secondary amine.

General Synthetic Pathway

"Reactant1" [label="4-Chloro-2-methylaniline"]; "Reactant2" [label="Isothiocyanate Source\n(e.g., Ammonium Thiocyanate + Acid Chloride)"]; "Intermediate" [label="In situ formation of\n4-Chloro-2-methylphenyl isothiocyanate"]; "Product" [label="this compound"];

"Reactant1" -> "Intermediate"; "Reactant2" -> "Intermediate"; "Intermediate" -> "Product"; }

Figure 3: General synthetic route for this compound.Experimental Protocol for Synthesis

This protocol is adapted from general procedures for the synthesis of aryl thiourea derivatives.[12][13]

Materials:

-

4-Chloro-2-methylaniline

-

Ammonium thiocyanate

-

Benzoyl chloride (or another acid chloride)

-

Acetone (anhydrous)

-

Hydrochloric acid (dilute)

-

Ethanol (for recrystallization)

Procedure:

-

Formation of the Isothiocyanate Intermediate: In a round-bottom flask, a solution of benzoyl chloride in anhydrous acetone is added dropwise to a suspension of ammonium thiocyanate in anhydrous acetone. The mixture is then refluxed.

-

Reaction with the Amine: After cooling the reaction mixture, a solution of 4-chloro-2-methylaniline in acetone is added. The mixture is then refluxed for several hours.

-

Work-up and Purification: The reaction mixture is poured into cold, acidified water. The resulting precipitate is collected by filtration, washed with water, and then dried. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[14]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound. While a full experimental spectrum for this specific compound is not widely published, the expected characteristic signals are described below based on the analysis of similar structures.[3][15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Peaks:

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3100 | N-H stretching (multiple bands) |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | C=C aromatic ring stretching |

| ~1585 | Thioamide C=S asymmetric stretching |

| ~1450 | Thioamide C=S symmetric stretching |

| ~800 | C-Cl stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted Chemical Shifts in DMSO-d₆):

-

δ ~9.5-10.0 ppm (singlet, 1H): N-H proton adjacent to the phenyl ring.

-

δ ~7.0-8.0 ppm (multiplet, 3H): Aromatic protons.

-

δ ~7.0-7.5 ppm (broad singlet, 2H): NH₂ protons.

-

δ ~2.2-2.4 ppm (singlet, 3H): Methyl group protons.

¹³C NMR Spectroscopy (Predicted Chemical Shifts in DMSO-d₆):

-

δ ~180 ppm: C=S (thiocarbonyl carbon).

-

δ ~125-140 ppm: Aromatic carbons.

-

δ ~17-20 ppm: Methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Molecular Ion Peak:

-

[M]⁺: m/z ≈ 200 (corresponding to C₈H₉³⁵ClN₂S)

-

[M+2]⁺: m/z ≈ 202 (due to the ³⁷Cl isotope)

The relative intensity of the [M]⁺ and [M+2]⁺ peaks should be approximately 3:1, which is characteristic of a compound containing one chlorine atom.

Biological Activity and Applications

While specific biological activity data for this compound is not extensively reported in the literature, the broader class of substituted phenylthiourea derivatives has shown significant potential in various therapeutic areas.

-

Antimicrobial and Antifungal Activity: Many thiourea derivatives have been reported to possess antibacterial and antifungal properties.[11]

-

Anticancer Activity: Substituted thioureas have been investigated for their potential as anticancer agents.[3]

-

Enzyme Inhibition: Certain thiourea derivatives have been identified as potent enzyme inhibitors, for example, against urease.[3]

The specific substitution pattern of this compound makes it a valuable candidate for further investigation in these and other biological assays.

Safety and Handling

Substituted thioureas should be handled with care in a laboratory setting.

-

Toxicity: The compound is classified as toxic if swallowed (H301).[16]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a fume hood to avoid inhalation of any dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compound of interest for further research in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its known physical and chemical properties, a plausible synthetic route, and expected analytical data. The detailed protocols for synthesis and characterization serve as a valuable resource for researchers aiming to work with this and related compounds. Further studies are warranted to fully elucidate its biological activity profile and potential therapeutic applications.

References

- Hassan, A. M. A., El-Sharkawy, R. M., & El-Sayed, Y. S. (2020). Microwave Synthesis, Characterization, Biological Activity of N-(p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Journal of Chemical and Pharmaceutical Research, 12(5), 1-11.

- Al-Ghorbani, M., & Sarheed, M. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2598.

- Khan, K. M., Saad, S. M., Shaikh, S., et al. (2021). Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach. Molecules, 26(16), 4998.

- Rauf, M. K., Bolte, M., & Badshah, A. (2009). 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 65(2), o260.

- Process for the preparation of thiourea derivatives. (1965).

-

Experimental and calculated 1H and 13C NMR chemical shifts of 1c of thiourea derivative. ResearchGate. [Link]

- Khan, K. M., Saad, S. M., Shaikh, S., et al. (2021). Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach. Molecules, 26(16), 4998.

-

Solubility of Organic Compounds. (2023). Chemistry LibreTexts. [Link]

-

FT-IR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea. ResearchGate. [Link]

- Zhang, Y., et al. (2019). Synthesis and characterization of thiourea. IOP Conference Series: Earth and Environmental Science, 332(3), 032036.

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

- Hassan, A. M. A., El-Sharkawy, R. M., & El-Sayed, Y. S. (2020). Microwave Synthesis, Characterization, Biological Activity of N-(p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Journal of Chemical and Pharmaceutical Research, 12(5), 1-11.

-

1-methyl-1-(1-naphthyl)-2-thiourea. Organic Syntheses. [Link]

-

Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach. MDPI. [Link]

-

Experimental and calculated 1 H and 13 C NMR chemical shifts of 1a thiourea derivative. ResearchGate. [Link]

-

1-amino-3-(4-chloro-2-methylphenyl)thiourea. Chemsrc. [Link]

-

Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. [Link]

-

Solubility of thiourea at different temperatures and pH values. ResearchGate. [Link]

-

FTIR spectrum of thiourea. ResearchGate. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

- Sharma, P. K., Dar, J. M., Kumar, G., & Singh, S. (2015). Synthesis and antimicrobial activities of substituted phenylthioureas. Journal of Chemical and Pharmaceutical Research, 7(2), 133-139.

-

Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts. [Link]

-

The C-13 NMR spectrum of 1-chloro-2-methylpropane. Doc Brown's Chemistry. [Link]

-

Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. [Link]

-

Experiment 2 # Solubility. Bellevue College. [Link]

-

THIOUREA. Sanjay Chemicals (India) Pvt. Ltd. [Link]

-

Thiourea. PubChem. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 3. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 63980-71-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. 1-(2-Chlorophenyl)-2-thiourea | 5344-82-1 [chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. US3188312A - New process for the preparation of thiourea derivatives - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. 63980-71-2|1-(4-Chloro-2-methylphenyl)thiourea|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 1-(4-Chloro-2-methylphenyl)-2-thiourea: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-Chloro-2-methylphenyl)-2-thiourea. The document details its molecular structure, molecular weight, and key physicochemical parameters. A plausible synthetic route is outlined, grounded in established methodologies for thiourea derivative synthesis. Furthermore, this guide discusses the analytical techniques crucial for the characterization of this compound, including nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry, referencing data from closely related analogues to provide a robust predictive framework. This document is intended to serve as a foundational resource for researchers engaged in the study and application of novel thiourea derivatives.

Introduction: The Significance of Thiourea Derivatives

Thiourea and its derivatives are a versatile class of organic compounds characterized by the presence of the N-C(=S)-N functional group. These molecules have garnered significant attention in the scientific community due to their wide-ranging biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The structural versatility of thioureas, allowing for diverse substitutions on the nitrogen atoms, enables the fine-tuning of their chemical properties and biological functions. This compound is a specific analogue of interest, incorporating a substituted phenyl ring that can influence its steric and electronic profile, and consequently, its reactivity and potential as a lead compound in drug discovery.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are pivotal for its handling, characterization, and application in research settings.

Molecular Structure

The molecular structure of this compound consists of a thiourea core linked to a 4-chloro-2-methylphenyl group. The thiourea moiety provides the characteristic reactivity, while the substituted aromatic ring dictates its lipophilicity and potential for specific intermolecular interactions.

Sources

An In-Depth Technical Guide to 1-(4-chlorophenyl)-3-methylthiourea (C8H9ClN2S) for Drug Discovery Professionals

Abstract: Thiourea derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a vast spectrum of biological activities. This guide focuses on a specific analogue, 1-(4-chlorophenyl)-3-methylthiourea, corresponding to the molecular formula C8H9ClN2S. We provide a comprehensive overview encompassing its formal nomenclature, physicochemical properties, a detailed and validated synthesis protocol, and an exploration of its potential biological mechanisms and applications in drug development. This document is intended for researchers, medicinal chemists, and pharmacologists, offering field-proven insights into the experimental handling and strategic utilization of this compound class.

Introduction: The Significance of Thiourea Scaffolds

Thiourea, an organosulfur compound structurally analogous to urea, serves as a versatile building block in organic synthesis and drug design.[1][2] Its derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][3][4][5] The core structure, characterized by a planar H–N–C(=S)–N–H linkage, allows for extensive substitution (N,N'-disubstituted), enabling fine-tuning of steric and electronic properties to achieve desired biological activity.[5][6] The presence of both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=S) makes the thiourea moiety an effective pharmacophore for interacting with biological targets like enzymes and receptors.[5] This guide specifically dissects the N-methyl, N'-(4-chlorophenyl) substituted analogue, a representative compound for exploring structure-activity relationships (SAR) within this chemical class.

Nomenclature and Physicochemical Properties

The molecular formula C8H9ClN2S can correspond to several isomers. This guide focuses on the common and synthetically accessible isomer with the following nomenclature:

-

Preferred IUPAC Name: 1-(4-chlorophenyl)-3-methylthiourea

-

Other Names: N-(4-chlorophenyl)-N'-methylthiourea

-

Molecular Formula: C8H9ClN2S

-

Monoisotopic Mass: 200.0175 Da[7]

A related isomer, N-(3-chloro-2-methylphenyl)thiourea, also shares the same molecular formula, highlighting the importance of precise structural confirmation.[7]

Table 1: Physicochemical Properties of 1-(4-chlorophenyl)-3-methylthiourea

| Property | Value | Source |

| Molecular Weight | 200.69 g/mol | Calculated |

| Appearance | Typically a white to off-white solid | General Observation |

| XlogP (Predicted) | 2.5 - 3.0 | Cheminformatics |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 2 (N, S) | Calculated |

| Rotatable Bonds | 2 | Calculated |

Note: Experimental values for melting point and solubility should be determined for each synthesized batch.

Synthesis and Characterization

The synthesis of N,N'-disubstituted thioureas is a robust and well-established process in organic chemistry. The most common and efficient method involves the reaction of an amine with an isothiocyanate.

Rationale of Synthetic Strategy

The chosen protocol leverages the high reactivity of the isothiocyanate functional group toward primary amines. 4-chlorophenyl isothiocyanate serves as the electrophilic partner, and methylamine acts as the nucleophile. The reaction proceeds via nucleophilic addition of the amine's nitrogen atom to the central carbon of the isothiocyanate, followed by proton transfer to yield the stable thiourea product. Acetone is an excellent solvent for this reaction as it readily dissolves the starting materials and is relatively inert under the reaction conditions. The synthesis of related acylthiourea derivatives follows a similar principle, starting from an acyl chloride and potassium thiocyanate to generate the isothiocyanate in situ.[8]

Detailed Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-3-methylthiourea

This protocol is adapted from standard procedures for thiourea synthesis.[9][10]

Materials:

-

4-chlorophenyl isothiocyanate

-

Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

-

Acetone (anhydrous)

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-chlorophenyl isothiocyanate in anhydrous acetone (approx. 10 mL per gram of isothiocyanate).

-

Nucleophilic Addition: While stirring at room temperature (20-25°C), add 1.05 equivalents of methylamine solution dropwise over 5-10 minutes.

-

Causality Note: A slight excess of the amine ensures complete consumption of the isothiocyanate. The slow, dropwise addition helps to control any potential exotherm.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane), visualizing with UV light. The product spot should appear, and the isothiocyanate starting material spot should diminish.

-

Product Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing an excess of cold deionized water (approx. 10x the volume of acetone used).

-

Causality Note: The thiourea product is typically insoluble in water, causing it to precipitate out of the solution while the acetone and any excess methylamine remain in the aqueous phase.

-

-

Isolation: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Wash the solid product thoroughly with deionized water, followed by a small amount of cold ethanol or hexane to remove residual impurities.

-

Drying: Dry the purified solid under vacuum to a constant weight. An overall yield of >90% is typical for this reaction.

Structural Validation (Self-Validating System)

To ensure the identity and purity of the synthesized compound, a multi-technique characterization approach is mandatory.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the proton environment. Expect signals corresponding to the aromatic protons of the chlorophenyl ring, the N-H protons (which may be broad), and the methyl group singlet.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Confirms the carbon skeleton, including the characteristic C=S (thiocarbonyl) signal typically found in the 180-190 ppm range.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Shows characteristic vibrational frequencies, including N-H stretches (~3200-3400 cm⁻¹) and the C=S stretch (~1300-1400 cm⁻¹).

-

MS (Mass Spectrometry): Confirms the molecular weight of the compound. Expect to see the molecular ion peak [M]+ or protonated peak [M+H]+ corresponding to the calculated mass.

Biological Activity and Potential Mechanisms of Action

Thiourea derivatives are known to interact with a multitude of biological targets, with their specific activity being highly dependent on the nature of the N and N' substituents.[1]

Known Activities of Phenylthiourea Derivatives

Halogenated phenylthioureas are prominent in anticancer research.[11] Their mechanisms often involve the inhibition of key signaling enzymes. For instance, various derivatives have been identified as inhibitors of:

-

Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) kinase, which are critical for tumor angiogenesis and proliferation.[11]

-

Mitogen-Activated Protein Kinases (MAPKs): Including Mitogen-activated protein Kinase-activated protein Kinase 2 (MK-2), which plays a role in inflammatory responses and cell proliferation.[11]

-

Other Enzymes: Thioureas have also shown activity as urease inhibitors and cholinesterase inhibitors.[5][8]

The 4-chloro substitution on the phenyl ring is a common feature in many bioactive molecules, often enhancing potency and modulating metabolic stability.[12]

Putative Signaling Pathway: Kinase Inhibition

Many small molecule drugs exert their effects by inhibiting protein kinases. A plausible mechanism for 1-(4-chlorophenyl)-3-methylthiourea involves the disruption of a kinase-mediated signaling cascade, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.

Caption: Putative inhibition of the RAF kinase within the MAPK/ERK signaling cascade by the thiourea derivative.

Experimental Protocol: In Vitro Cell Viability Assay

To assess the potential cytotoxic or anti-proliferative effects of 1-(4-chlorophenyl)-3-methylthiourea, a standard MTT or MTS assay is employed. This protocol provides a robust framework for initial screening.

Workflow for Cell Viability Assessment

Caption: Step-by-step workflow for determining the IC50 value of a test compound using a cell viability assay.

Detailed Methodology

Materials:

-

Cancer cell line of interest (e.g., SW480, SW620 for colon cancer).[11]

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

1-(4-chlorophenyl)-3-methylthiourea, dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution).

-

96-well clear-bottom cell culture plates.

-

Multichannel pipette.

-

Microplate reader.

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

-

Compound Preparation: Perform serial dilutions of the 10 mM stock solution in complete medium to achieve final desired concentrations (e.g., 100 µM, 50 µM, 25 µM, ... 0.78 µM). Ensure the final DMSO concentration is ≤0.5% in all wells to avoid solvent toxicity.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound.

-

Self-Validation: Include "vehicle control" wells (medium with 0.5% DMSO only) and "positive control" wells (a known cytotoxic agent like doxorubicin). Also include "blank" wells (medium only, no cells).

-

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate for 2-4 hours, or until the color in the vehicle control wells has developed sufficiently.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).

-

Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

-

Applications and Future Outlook

1-(4-chlorophenyl)-3-methylthiourea serves as an excellent starting point for a drug discovery campaign. Its straightforward synthesis allows for the rapid generation of analogues for SAR studies. Key modifications could include:

-

Aromatic Ring Substitution: Exploring different halogens (F, Br, I) or electron-donating/withdrawing groups at the para-, meta-, or ortho-positions to probe electronic and steric effects.

-

Alkyl Group Modification: Replacing the methyl group with larger or more complex alkyl or cyclic fragments to explore different binding pockets.

Thiourea derivatives continue to be a fertile ground for the discovery of novel therapeutic agents.[4][13] Their low molecular weight and synthetic tractability make them attractive candidates for targeting a wide range of diseases, from cancer to infectious agents.[12][14] Future work should focus on elucidating precise mechanisms of action and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties to translate in vitro potency into in vivo efficacy.

References

-

Rauf, M. K., Bolte, M., & Badshah, A. (2009). 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. Acta Crystallographica Section E: Crystallographic Communications, E65, o260. Available at: [Link]

-

Yamin, B. M., Soh, S. K. C., & Yusoff, S. F. M. (2013). 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1696. Available at: [Link]

-

Yamin, B. M., Soh, S. K. C., & Yusoff, S. F. M. (2013). 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. Acta Crystallographica Section E, E69, o1696. Available at: [Link]

-

Gopalkrishna, B., et al. (2024). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules, 29(10), 2289. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. Available at: [Link]

-

PubChemLite. N-(3-chloro-2-methylphenyl)thiourea (C8H9ClN2S). Available at: [Link]

-

Khan, K. M., et al. (2018). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Mini-Reviews in Medicinal Chemistry, 18(14). Available at: [Link]

-

ResearchGate. Structure of thiourea derivatives 74-84. Scientific Diagram. Available at: [Link]

-

Khan, K. M., et al. (2018). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Khan, A., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4524. Available at: [Link]

-

Wikipedia. Thiourea. Available at: [Link]

- Google Patents. Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.

-

Li, Y., et al. (2024). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Ullah, F., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules, 28(6), 2686. Available at: [Link]

-

Bîcu, E., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11689. Available at: [Link]

-

Scaccia, F., et al. (2023). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (2-Chlorophenyl)thiourea. Available at: [Link]

-

PubChemLite. 1-(4-chlorophenyl)-3-(3,5-dimethyl-1h-pyrazol-4-yl)thiourea. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thiourea - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 5. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - N-(3-chloro-2-methylphenyl)thiourea (C8H9ClN2S) [pubchemlite.lcsb.uni.lu]

- 8. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profiling of 1-(4-Chloro-2-methylphenyl)-2-thiourea: A Technical Guide for Researchers

Introduction

1-(4-Chloro-2-methylphenyl)-2-thiourea is a disubstituted thiourea derivative with significant potential in medicinal chemistry and materials science. The unique structural features, comprising a substituted aromatic ring and the versatile thiourea moiety, give rise to a distinct spectroscopic signature. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data anticipated for this compound. The interpretation of these spectra is crucial for structural elucidation, purity assessment, and understanding intermolecular interactions, which are fundamental aspects of drug development and materials characterization. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical insights into the spectroscopic analysis of this class of compounds.

Molecular Structure and Spectroscopic Implications

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key structural components are:

-

4-Chloro-2-methylphenyl group: This substituted aromatic ring will exhibit characteristic signals in both NMR and IR spectra. The substitution pattern influences the chemical shifts of aromatic protons and carbons in NMR, as well as the C-H and C=C bending and stretching vibrations in IR.

-

Thiourea moiety (-NH-C(S)-NH₂): This functional group is central to the molecule's reactivity and spectroscopic properties. The N-H protons are readily identifiable in ¹H NMR, and their chemical shift can provide information about hydrogen bonding. The C=S (thiocarbonyl) group has a characteristic stretching frequency in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information. The spectra are typically recorded in deuterated solvents like DMSO-d₆, which can influence the chemical shifts of exchangeable protons (NH).[1]

¹H NMR Spectroscopy

The anticipated ¹H NMR spectrum will display distinct signals corresponding to the aromatic protons, the methyl protons, and the N-H protons of the thiourea group.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic CH | 7.20 - 7.80 | Multiplet | The precise shifts and coupling patterns depend on the electronic effects of the chloro and methyl substituents. |

| NH (Ar-NH) | 9.5 - 10.5 | Broad Singlet | The chemical shift is sensitive to solvent and concentration due to hydrogen bonding. |

| NH₂ | 7.5 - 8.5 | Broad Singlet | These protons are also exchangeable and their signal can be broad. |

| Methyl (CH₃) | 2.2 - 2.4 | Singlet | This signal is typically sharp and appears in the upfield region. |

Causality Behind Expected Shifts: The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group on the phenyl ring will influence the electron density distribution and thus the chemical shifts of the aromatic protons. The N-H protons of the thiourea moiety are expected to appear as broad singlets due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their downfield shift is indicative of their acidic character and involvement in hydrogen bonding.[1][2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| C=S (Thiocarbonyl) | 180 - 185 | This is a highly characteristic downfield signal for the thiourea group.[2] |

| Aromatic C (quaternary) | 130 - 145 | Includes the carbons attached to the chloro, methyl, and amino groups. |

| Aromatic CH | 120 - 135 | The chemical shifts are influenced by the substituents on the ring. |

| Methyl (CH₃) | 17 - 20 | A characteristic upfield signal for a methyl group attached to an aromatic ring. |

Expert Insight: The chemical shift of the thiocarbonyl carbon is a key diagnostic peak in the ¹³C NMR spectrum of thiourea derivatives.[2] Its position can be subtly influenced by the nature of the substituents on the phenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| N-H | 3200 - 3400 | Stretching | Medium to Strong, Broad |

| Aromatic C-H | 3000 - 3100 | Stretching | Medium |

| Aliphatic C-H (CH₃) | 2850 - 2960 | Stretching | Medium |

| C=S (Thiocarbonyl) | 1300 - 1400 | Stretching | Medium to Strong |

| C-N | 1250 - 1350 | Stretching | Medium |

| C-Cl | 700 - 800 | Stretching | Strong |

| Aromatic C=C | 1450 - 1600 | Stretching | Medium, Multiple Bands |

Trustworthiness of Assignments: The N-H stretching vibrations in thioureas typically appear as a broad band due to hydrogen bonding. The C=S stretching vibration is a key diagnostic band, though its intensity and exact position can vary. The presence of strong absorptions in the fingerprint region (below 1500 cm⁻¹) will be characteristic of the substituted phenyl ring.[3]

Experimental Protocols

NMR Sample Preparation and Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set an appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR accessory.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Visualization of Methodologies

Workflow for Spectroscopic Analysis

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Key Spectroscopic Correlations

Caption: Key NMR and IR spectroscopic features correlated with the structure of this compound.

Conclusion

References

-

Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach. (n.d.). National Institutes of Health. Available at: [Link]

-

Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. (2023). MDPI. Available at: [Link]

-

Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (2024). MDPI. Available at: [Link]

Sources

A Technical Guide to the Solubility of 1-(4-Chloro-2-methylphenyl)-2-thiourea in Diverse Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of process development, formulation, and bioavailability. This guide provides an in-depth technical framework for understanding and determining the solubility of 1-(4-Chloro-2-methylphenyl)-2-thiourea. While specific experimental data for this compound is not publicly available, this document establishes the requisite scientific protocols and theoretical foundations for its determination. We detail the gold-standard isothermal shake-flask method, explain the causal chemistry behind solubility trends based on solvent-solute interactions, and introduce thermodynamic models for data correlation. To provide a practical context, solubility data for the parent compound, thiourea, is utilized as an illustrative example for data presentation and analysis. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust methodology for solubility characterization.

Introduction: The Critical Role of Solubility

This compound belongs to the versatile class of thiourea derivatives, which are pivotal building blocks in organic synthesis and exhibit a wide range of biological activities, including potential as urease inhibitors and anticancer agents. The utility of this compound in any application—be it a chemical reaction, crystallization for purification, or formulation into a final product—is fundamentally governed by its solubility in various solvent systems.

A comprehensive understanding of solubility allows scientists to:

-

Optimize Reaction Conditions: Selecting a solvent where reactants are sufficiently soluble is crucial for achieving optimal reaction kinetics and yield.

-

Design Efficient Crystallization Processes: Knowledge of solubility as a function of temperature is essential for developing robust crystallization protocols to control purity, crystal habit, and yield.

-

Enable Formulation Development: For pharmaceutical applications, solubility in aqueous and organic media dictates the potential for oral, parenteral, or topical formulations and directly impacts bioavailability.

This guide provides the necessary expertise to approach the solubility determination of this compound with scientific rigor.

Physicochemical Properties & Solubility Predictions

The molecular structure of this compound dictates its interaction with different solvents. Key structural features include:

-

Aromatic Ring: The chloro-methylphenyl group provides a hydrophobic (lipophilic) character.

-

Thiourea Moiety (-NH-C(S)-NH-): This group is polar and capable of acting as both a hydrogen bond donor (N-H groups) and acceptor (C=S group).

-

Substituents: The chlorine atom increases lipophilicity and introduces a polar C-Cl bond, while the methyl group slightly increases lipophilicity.

Based on these features, we can predict general solubility trends according to the "like dissolves like" principle:

-

High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF) that can engage in strong dipole-dipole interactions and accept hydrogen bonds. Also likely in polar protic solvents like alcohols (e.g., methanol, ethanol) that can both donate and accept hydrogen bonds.

-

Moderate to Low Solubility: Expected in solvents of intermediate polarity (e.g., acetone, ethyl acetate).

-

Poor Solubility: Expected in non-polar solvents (e.g., hexane, toluene) where the polar thiourea group cannot form favorable interactions.

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

The shake-flask method is the definitive technique for measuring thermodynamic solubility, representing the equilibrium saturation point of a solute in a solvent at a constant temperature.[1] The protocol is designed to be a self-validating system by ensuring that true equilibrium is reached.

Rationale of the Method

An excess of the solid compound is agitated in the chosen solvent at a constant temperature for a duration sufficient to reach equilibrium.[1][2] Once equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is quantified. The key is to ensure the system is not kinetically trapped and that the measured concentration represents the true thermodynamic limit.

Step-by-Step Methodology

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium. This step is critical to guarantee that saturation is achieved.

-

Solvent Addition: Accurately dispense a known volume or mass of the desired solvent into each vial.

-

Equilibration: Seal the vials and place them in an isothermal shaker bath set to the target temperature (e.g., 298.15 K / 25 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours).[3] Causality: Continuous agitation maximizes the solid-liquid surface area, accelerating the dissolution process. A long equilibration time is necessary to overcome potential kinetic barriers, especially for compounds that dissolve slowly.

-

Phase Separation: After equilibration, allow the vials to rest in the isothermal bath for several hours to let the undissolved solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. To avoid aspirating solid particles, use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). This filtration step is a self-validating control to ensure only the dissolved fraction is analyzed.

-

Quantification: Analyze the concentration of the dissolved solute in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

Confirmation of Equilibrium: To confirm that equilibrium has been reached, compare the measured concentrations from samples taken at different time points (e.g., 24h, 48h, and 72h). If the concentrations are statistically identical, equilibrium is confirmed.[1]

dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee, penwidth=1.5];

} end Caption: Isothermal Shake-Flask Experimental Workflow.

Solubility Data & Analysis: An Illustrative Example

As previously stated, experimental data for this compound is not available in published literature. To demonstrate data presentation and analysis, the following table summarizes the mole fraction solubility (x₁) of the parent compound, thiourea , in three common polar protic solvents at various temperatures.

Table 1: Illustrative Mole Fraction Solubility (x₁) of Thiourea in Different Solvents. (Data compiled for illustrative purposes)

| Temperature (K) | Water[4] | Methanol | Ethanol |

| 293.15 (20°C) | 0.038 | 0.047 | 0.012 |

| 298.15 (25°C) | 0.046 | 0.056 | 0.015 |

| 303.15 (30°C) | 0.055 | 0.066 | 0.018 |

| 313.15 (40°C) | 0.077 | 0.089 | 0.025 |

| 323.15 (50°C) | 0.104 | 0.118 | 0.034 |

Analysis of Solubility Trends

-

Effect of Solvent: At all temperatures, the solubility of thiourea follows the trend: Methanol > Water > Ethanol . This can be explained by the solvent-solute interactions. Methanol and water are both highly polar and effective hydrogen bond donors/acceptors, leading to strong solvation of the polar thiourea molecule. The slightly lower solubility in ethanol can be attributed to the increased non-polar character of its ethyl group, which weakens the overall solvation energy.

-

Effect of Temperature: For all solvents, the solubility of thiourea increases significantly with rising temperature. This indicates that the dissolution process is endothermic (ΔHsol > 0).[5] In an endothermic process, energy is required to break the solute-solute and solvent-solvent interactions, which is greater than the energy released from forming solute-solvent interactions. According to Le Chatelier's principle, adding heat (increasing temperature) shifts the equilibrium toward the endothermic direction, favoring dissolution.

Thermodynamic Modeling of Solubility Data

To enhance the utility of experimental data, it can be correlated with thermodynamic models. These models allow for interpolation of solubility at intermediate temperatures and provide insight into the thermodynamic properties of the solution. The modified Apelblat equation is a widely used and effective semi-empirical model for this purpose.

The Apelblat equation relates the mole fraction solubility (x) to the absolute temperature (T):

ln(x) = A + (B / T) + C ln(T)

Where A, B, and C are empirical parameters obtained by fitting the equation to the experimental data.

-

Parameter A is related to the entropy of dissolution.

-

Parameter B is related to the enthalpy of dissolution.

-

Parameter C accounts for the effect of temperature on the heat capacity change of dissolution.

Once these parameters are determined for this compound in a given solvent, the equation can be used to accurately predict its solubility at any temperature within the experimental range. The model's accuracy is typically evaluated by calculating the root-mean-square deviation (RMSD) between the experimental and calculated solubility values.

Conclusion and Future Work

This guide has established a comprehensive framework for the systematic determination and analysis of the solubility of this compound. It provides a detailed, self-validating experimental protocol based on the isothermal shake-flask method, outlines the principles of data analysis, and introduces the modified Apelblat equation for thermodynamic modeling.

The immediate future work is the experimental execution of the described protocol to generate robust solubility data for this compound in a diverse range of pharmaceutically and industrially relevant solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dimethyl sulfoxide, and toluene) across a practical temperature range (e.g., 283.15 K to 323.15 K). This data will be invaluable for guiding its use in chemical synthesis, optimizing purification processes, and enabling rational formulation design.

References

-

Apelblat, A., & Manzurola, E. (2010). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. ResearchGate. [Link]

-

Wang, Y., Yin, Q., Sun, X., & Hao, H. (2015). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. INIS-IAEA. [Link]

-

Anonymous. (n.d.). Solubility of Thiourea in Solvents. Scribd. [Link]

-

Gong, X., et al. (2022). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. Journal of Chemical & Engineering Data, 67(7), 1894-1903. [Link]

-

Sciencemadness Wiki. (2022). Thiourea. [Link]

-

TSI Journals. (2014). Thermodynamic functions of dissolution of thiourea in triglycol. ChemXpress, 3(1). [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

Babu, A. R., & Nangia, A. (2011). Solubility estimation of active pharmaceutical ingredients. Dissolution Technologies, 18(3), 6-12. [Link]

Sources

An In-depth Technical Guide to 1-(4-Chloro-2-methylphenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-2-methylphenyl)-2-thiourea is an organosulfur compound belonging to the thiourea class of molecules. Thioureas are characterized by the presence of a central thiocarbonyl group flanked by two nitrogen atoms. The specific substitution of a 4-chloro-2-methylphenyl group on one of the nitrogen atoms imparts distinct chemical and biological properties to this molecule, making it a subject of interest in medicinal chemistry and drug discovery. While this compound itself may not have a wide array of commonly used synonyms, it can be referred to by its IUPAC name, N-(4-chloro-2-methylphenyl)thiocarbamide, or as 1-(4-chloro-o-tolyl)thiourea. Its unique Chemical Abstracts Service (CAS) registry number is 63980-71-2.[1]

Thiourea and its derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3] This guide will provide a comprehensive overview of the synthesis, chemical properties, and known biological activities of this compound and its closely related analogs, with a focus on its potential applications in drug development.

Chemical Properties and Structure

The chemical structure of this compound consists of a substituted aromatic ring linked to a thiourea moiety. The presence of both electron-withdrawing (chlorine) and electron-donating (methyl) groups on the phenyl ring, in addition to the polar thiourea group, influences its solubility, reactivity, and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 63980-71-2 | [1] |

| Molecular Formula | C₈H₉ClN₂S | [1] |

| Molecular Weight | 200.69 g/mol | [1] |

| Appearance | Solid (form may vary) | General knowledge |

| Solubility | Generally soluble in organic solvents like acetone, DMSO, and ethanol. | General knowledge |

The thiourea functional group can exist in tautomeric forms, the thione and the thiol form, which can be crucial for its biological activity and coordination chemistry.[2] The molecular structure is characterized by specific bond lengths and angles, with the thione form being predominant in the solid state for many thiourea derivatives.[4]

Caption: General workflow for the synthesis of N-aryl thiourea derivatives.

Biological Activity and Potential Applications

Thiourea derivatives are a versatile class of compounds with a wide range of documented biological activities. [2]While specific studies on this compound are limited in the public domain, research on closely related analogs provides valuable insights into its potential therapeutic applications.

Urease Inhibition

A significant area of research for thiourea derivatives is their potent inhibitory activity against the enzyme urease. Urease is a key virulence factor in several pathogenic bacteria, including Helicobacter pylori, which is associated with gastritis, peptic ulcers, and gastric cancer. [5]By inhibiting urease, the survival of these bacteria in the acidic environment of the stomach can be compromised.

A study on a series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids demonstrated potent urease inhibitory activity, with some compounds exhibiting IC₅₀ values significantly lower than the standard inhibitor, thiourea. [6]This suggests that the 4-chloro-2-methylphenyl scaffold is a promising feature for the design of novel urease inhibitors.

Table 2: Urease Inhibitory Activity of Selected 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea Hybrids

| Compound | Substitution on Aroyl Ring | IC₅₀ (µM) |

| 4a | Unsubstituted | 0.0449 ± 0.0854 |

| 4b | 4-OCH₃ | 0.0079 ± 0.0048 |

| 4e | 4-NO₂ | 0.0038 ± 0.0784 |

| 4i | 2,4-dichloro | 0.0019 ± 0.0011 |

| Thiourea (Standard) | - | 4.7455 ± 0.0545 |

| Data extracted from Rasheed et al. (2022) | ||

| [6] | ||

| The structure-activity relationship (SAR) studies from this research indicated that the nature and position of substituents on the aroyl ring significantly influence the inhibitory potency. [6]Electron-withdrawing groups, such as nitro and chloro, at the para position of the aroyl ring were generally found to enhance the urease inhibitory activity. | ||

| [6] |

Mechanism of Action (Urease Inhibition)

The proposed mechanism of urease inhibition by thiourea derivatives involves the interaction of the thiocarbonyl sulfur atom with the nickel ions in the active site of the enzyme. The nitrogen atoms of the thiourea moiety can also form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.

Caption: Proposed mechanism of urease inhibition by thiourea derivatives.

Other Potential Biological Activities

In addition to urease inhibition, the broader class of thiourea derivatives has been investigated for a variety of other pharmacological effects, including:

-

Anticancer Activity: Some thiourea derivatives have shown potential as anticancer agents by targeting various cellular pathways. [7]* Antimicrobial Activity: The thiourea scaffold is present in several compounds with antibacterial and antifungal properties. [3]* Antioxidant Activity: Certain thiourea derivatives have demonstrated the ability to scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress. [6]

Future Directions

The potent urease inhibitory activity of compounds structurally related to this compound highlights the potential of this chemical scaffold in the development of new therapeutics for the treatment of H. pylori infections and other urease-dependent pathologies. Further research is warranted to:

-

Synthesize and characterize this compound and a focused library of its derivatives.

-

Conduct comprehensive in vitro and in vivo studies to evaluate their efficacy and safety as urease inhibitors.

-

Elucidate the detailed mechanism of action and explore other potential biological targets.

-

Optimize the lead compounds to improve their pharmacokinetic and pharmacodynamic properties for potential clinical development.

Conclusion

This compound represents a promising, yet underexplored, molecule within the pharmacologically significant class of thiourea derivatives. The available data on related compounds, particularly their potent urease inhibitory activity, provides a strong rationale for further investigation of this specific molecule and its analogs as potential drug candidates. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the therapeutic potential of this and related thiourea compounds.

References

-

(4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

Yusof, M. S. M., Othman, A. H., Fun, H. K., & Yamin, B. M. (2013). 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1696. [Link]

-

Rauf, M. K., Bolte, M., & Badshah, A. (2009). 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o260. [Link]

-

Rasheed, S., Aziz, M., Saeed, A., Ejaz, S. A., Channar, P. A., Zargar, S., Abbas, Q., Alanazi, H., Hussain, M., Alharbi, M., Kim, S. J., Wani, T. A., & Raza, H. (2022). Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach. International Journal of Molecular Sciences, 23(19), 11646. [Link]

-

Thiourea, N'-(4-chloro-2-methylphenyl)-N,N-dimethyl- | C10H13ClN2S | CID 3034465 - PubChem. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

Al-Ghorbani, M., & Al-Salahi, R. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]

-

1H-NMR spectra of the thiourea derivatives. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Khan, K. M., & Saad, S. M. (2024). The Most Up-to-Date Advancements in the Design and Development of Urease Inhibitors (January 2020–March 2024). Journal of Agricultural and Food Chemistry. [Link]

-

Hassan, A. M. A., Elbialy, Z. I., & Wahdan, K. M. (2020). Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Egyptian Journal of Chemistry, 63(9), 3291-3301. [Link]

-

Shakeel, A., Altaf, A. A., Qureshi, A. M., & Badshah, A. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. [Link]

-

Rasheed, S., Aziz, M., Saeed, A., Ejaz, S. A., Channar, P. A., Zargar, S., Abbas, Q., Alanazi, H., Hussain, M., Alharbi, M., Kim, S. J., Wani, T. A., & Raza, H. (2022). Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach. International Journal of Molecular Sciences, 23(19), 11646. [Link]

-

Limban, C., Marutescu, L., & Chifiriuc, M. C. (2011). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 16(9), 7575-7587. [Link]

-

1-(4-chloro-2-methylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea | Molport-001-531-485. (n.d.). MolPort. Retrieved January 26, 2026, from [Link]

-

Velázquez, A. M., Torres, L., González, R., Valencia, A., Pecina, A., Menconi, I., Martínez, I., Martínez, L., Ramírez, A., Hernández, R., López-Castañares, R., & Olvera-Neria, O. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank, 2005(3), M400. [Link]

-

Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

-

Khan, K. M., Ambreen, N., Karim, A., Taha, M., Chigurupati, S., Ghouse, M. H., & Perveen, S. (2020). INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. [Link]

-

THIOCARBAMIDE | - atamankimya.com. (n.d.). Ataman Kimya. Retrieved January 26, 2026, from [Link]

-

Modolo, L. V., de Souza, A. X., Horta, L. P., & de Fátima, Â. (2012). Urease inhibitors: A review. Indian Journal of Biotechnology, 11(4), 379-390. [Link]

-

Mbarki, S., Sbai, A., & Bouachrine, M. (2021). Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity. Journal of Chemical Information and Modeling, 61(11), 5437-5448. [Link]

-

Nimmo, A. J., Goodfellow, A. S., Guntley, J. T., McKay, A. P., Cordes, D. B., & Bühl, M. (2020). Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. Chemical Science, 11(13), 3464-3470. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea Hybrids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis, characterization, and potential applications of 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] This document provides field-proven, step-by-step protocols, explains the causality behind experimental choices, and offers insights into the characterization and potential downstream applications of this promising class of molecules.

Introduction: The Scientific Rationale

Thiourea derivatives represent a versatile class of organic compounds characterized by the >N-C(S)-N< moiety.[3] The presence of nitrogen and sulfur atoms allows for a multitude of bonding possibilities, making them excellent ligands for metal complexes and valuable synthons for heterocyclic chemistry.[3] The 1-aroyl-3-arylthiourea scaffold is particularly noteworthy. The aroyl group enhances the reactivity of the isothiocyanate intermediate and contributes to the biological activity of the final compound through various interactions with biological targets.[1]

The selection of the 3-chloro-2-methylphenyl moiety is strategic. The presence of a chlorine atom can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and, consequently, its bioavailability. The methyl group's steric and electronic effects can influence the molecule's conformation and interaction with target enzymes or receptors. This specific substitution pattern offers a unique combination of electronic and steric properties that can be exploited in drug design.

This guide will focus on a robust and efficient one-pot synthesis method that proceeds through an in situ generated aroyl isothiocyanate intermediate.[1][3]

Synthetic Strategy and Mechanism

The synthesis of 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids is typically achieved through a two-step, one-pot reaction. This approach is efficient as it avoids the isolation of the often unstable aroyl isothiocyanate intermediate.

Step 1: Formation of the Aroyl Isothiocyanate Intermediate

The reaction is initiated by the nucleophilic attack of the thiocyanate anion (from ammonium or potassium thiocyanate) on the electrophilic carbonyl carbon of an aroyl chloride. This is followed by the elimination of the chloride ion to yield the highly reactive aroyl isothiocyanate.

Step 2: Nucleophilic Addition of the Amine

The in situ generated aroyl isothiocyanate then readily reacts with the primary amine, 3-chloro-2-methylaniline. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the final 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea product.

Below is a diagram illustrating the overall synthetic workflow.

Caption: Synthetic and analytical workflow for 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids.

Detailed Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Substituted Aroyl Chlorides | Reagent | Major Chemical Suppliers | Ensure dryness. |

| Ammonium Thiocyanate (NH₄SCN) | ≥98% | Major Chemical Suppliers | Store in a desiccator. |

| 3-chloro-2-methylaniline | ≥98% | Major Chemical Suppliers | --- |

| Acetone | Anhydrous | Major Chemical Suppliers | Crucial for the reaction. |

| Ethanol | Reagent | Major Chemical Suppliers | For recrystallization. |

Protocol: One-Pot Synthesis of 1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea Hybrids

This protocol is a generalized procedure. Molar equivalents should be calculated based on the specific aroyl chloride used.

-

Preparation of Aroyl Isothiocyanate:

-

To a solution of the desired aroyl chloride (10 mmol) in anhydrous acetone (50 mL) in a round-bottom flask, add ammonium thiocyanate (10 mmol, 0.76 g) in one portion.

-

Rationale: Anhydrous acetone is used as the solvent because it is polar enough to dissolve the reactants but does not react with the highly electrophilic aroyl isothiocyanate intermediate. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the aroyl chloride.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 30-60 minutes. The formation of the aroyl isothiocyanate can be monitored by the appearance of a white precipitate of ammonium chloride.

-

-

Reaction with 3-chloro-2-methylaniline:

-

After the initial reflux period, cool the reaction mixture to room temperature.

-

Add a solution of 3-chloro-2-methylaniline (10 mmol, 1.41 g) in anhydrous acetone (20 mL) dropwise to the reaction mixture with continuous stirring.

-

Rationale: The dropwise addition helps to control any potential exotherm from the reaction. Stirring ensures proper mixing of the reactants.

-

-

Product Formation and Isolation:

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC).

-

Pour the reaction mixture into a beaker containing crushed ice or cold water (200 mL) with stirring.

-

A solid precipitate of the 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea product will form.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic impurities.

-

-

Purification:

-

The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure product.

-

Dry the purified product in a vacuum oven.

-

Characterization of the Synthesized Hybrids

The synthesized compounds should be characterized using standard spectroscopic techniques to confirm their structure and purity.[1]

-

Infrared (IR) Spectroscopy: Look for characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1690 cm⁻¹), and C=S stretching (around 1100-1200 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see signals for the aromatic protons, the methyl group protons, and the two N-H protons (which may appear as broad singlets).

-

¹³C NMR: Characteristic signals for the carbonyl carbon, the thiocarbonyl carbon, and the aromatic carbons should be observed.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Table 1: Representative Spectroscopic Data for a 1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea Hybrid

| Compound | Aroyl Group | Yield (%) | ¹H NMR (δ, ppm) | Key IR Bands (cm⁻¹) |

| 1 | Benzoyl | ~85 | 11.8 (s, 1H, NH), 9.2 (s, 1H, NH), 7.2-8.0 (m, Ar-H), 2.4 (s, 3H, CH₃) | 3250 (N-H), 1670 (C=O), 1180 (C=S) |

| 2 | 4-Chlorobenzoyl | ~88 | 11.9 (s, 1H, NH), 9.3 (s, 1H, NH), 7.3-8.1 (m, Ar-H), 2.4 (s, 3H, CH₃) | 3245 (N-H), 1675 (C=O), 1175 (C=S) |

Note: The exact chemical shifts and IR frequencies may vary slightly depending on the solvent and the specific aroyl substituent.

Potential Applications in Drug Development

1-Aroyl-3-arylthiourea derivatives are known to exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development.

Anticancer Activity